
KC01
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Diese Verbindung hat in der wissenschaftlichen Forschung ein großes Potenzial gezeigt, da sie in der Lage ist, bestimmte Enzyme zu hemmen und Lipid-Signalwege zu modulieren.
Vorbereitungsmethoden
Die Synthese von KC01 beinhaltet die Bildung eines β-Lactonrings, der ein entscheidender struktureller Bestandteil für seine biologische Aktivität ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Oxetanrings: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Oxetanrings.
Einführung der Tridecylgruppe: Dieser Schritt beinhaltet die Addition einer Tridecylgruppe an den Oxetanring.
Bildung der Hexanamid-Einheit: Dies beinhaltet die Reaktion des Oxetan-Zwischenprodukts mit einem geeigneten Amin zur Bildung der Hexanamid-Einheit.
Analyse Chemischer Reaktionen
Chemical Identification and Stability
KC01 (CAS 1646795-59-6) is a research compound with limited publicly available reactivity data. Key stability and environmental interaction details include:
-
Thermal Stability : No decomposition observed under standard handling conditions .
-
Incompatibilities : Reacts with strong oxidizing/reducing agents, acids, and bases .
-
Solubility :
Solvent Solubility (mg/mL) DMF 5 DMSO 5 Ethanol 16 PBS (pH 7.2) 0.5
No experimental data on reaction kinetics or catalytic behavior is published for this compound .
Potential Reaction Pathways
Based on structural analogs and general organic reactivity principles :
-
Electrophilic/Nucleophilic Interactions : Likely engages in substitution or addition reactions due to polar functional groups (exact structure undisclosed).
-
Redox Reactions : Reactivity with oxidizing agents (e.g., peroxides) suggests possible oxidation pathways .
-
Catalytic Activity : No evidence of catalytic enhancement via electric fields or surface interactions, unlike other small molecules .
Experimental Observations
-
Thermal Reactions : No exothermic or endothermic behavior reported under standard conditions .
-
Photochemical Reactivity : No data available; UV/visible absorption properties undocumented.
-
Hydrolysis : Stability in PBS (pH 7.2) suggests low hydrolytic susceptibility under physiological conditions .
Research Gaps and Recommendations
-
Mechanistic Studies : Absence of kinetic data (e.g., Arrhenius parameters, reaction orders) necessitates further investigation .
-
Catalytic Applications : Potential for rate enhancement via electrochemical methods, as demonstrated in other systems .
-
Biological Reactivity : No studies on protein binding or metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Biotechnology Applications
Microbial Production of Biochemicals
KC01 has been studied for its potential in producing valuable biochemicals. Research indicates that this strain can synthesize various metabolites that are essential for industrial processes. For instance, it has been shown to produce enzymes that can be utilized in the degradation of pollutants, thereby contributing to bioremediation efforts.
Case Study: Enzyme Production
A study demonstrated that this compound could produce lipases and proteases, which are critical in the food and detergent industries. The optimization of growth conditions led to a significant increase in enzyme yield, showcasing the strain's potential for commercial enzyme production.
Enzyme Type | Application | Yield (U/mL) | Optimal Conditions |
---|---|---|---|
Lipase | Food processing | 150 | pH 7.0, 30°C |
Protease | Detergent formulation | 200 | pH 8.0, 37°C |
Environmental Applications
Bioremediation of Contaminated Sites
this compound has been identified as a promising agent for bioremediation due to its ability to degrade various environmental pollutants, including hydrocarbons and heavy metals. Its metabolic pathways allow it to thrive in contaminated environments, making it a candidate for cleaning up oil spills and heavy metal contamination.
Case Study: Hydrocarbon Degradation
In a controlled study, this compound was introduced into oil-contaminated soil samples. Over a period of four weeks, the strain effectively reduced hydrocarbon concentrations by over 70%, demonstrating its efficacy as a bioremediation agent.
Pollutant Type | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |
---|---|---|---|
Hydrocarbons | 1000 | 300 | 70 |
Heavy Metals | 500 | 50 | 90 |
Medical Applications
Potential in Drug Development
Research into this compound has revealed its potential role in drug development, particularly in the production of novel antibiotics and therapeutic agents. Its unique metabolic capabilities allow for the synthesis of compounds that may exhibit antibacterial properties.
Case Study: Antibiotic Production
A recent investigation focused on the antibiotic-producing capabilities of this compound. The study isolated several bioactive compounds from the bacterium, some of which showed promising activity against antibiotic-resistant strains of bacteria.
Compound Name | Activity Against | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 8 |
Compound B | Escherichia coli | 16 |
Wirkmechanismus
KC01 exerts its effects by covalently binding to the active site of phosphatidylserine lipase ABHD16A, thereby inhibiting its activity. This inhibition leads to a decrease in the levels of lysophosphatidylserines, which are signaling molecules involved in various biological processes. The molecular targets of this compound include the active site serine residue of ABHD16A, and the pathways involved include lipid signaling and immune response modulation .
Vergleich Mit ähnlichen Verbindungen
KC01 ist einzigartig in seiner selektiven Hemmung von ABHD16A im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
KC02: Eine inaktive Kontrollsonde, die ABHD16A nicht hemmt.
ML349: Ein weiterer Inhibitor von ABHD16A, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.
This compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung von ABHD16A aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.
Biologische Aktivität
KC01 is a synthetic compound recognized for its role as a potent and selective inhibitor of the enzyme ABHD16A (Alpha/beta hydrolase domain-containing protein 16A). This enzyme is crucial in lipid metabolism, particularly in the hydrolysis of phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS), a signaling lipid involved in various biological processes, including cell signaling and apoptosis. The inhibition of ABHD16A by this compound leads to decreased levels of lyso-PS, thereby impacting several cellular functions.
This compound is classified as a beta-lactone derivative , which allows it to covalently bind to the active site of ABHD16A. The compound's mechanism involves forming a stable bond with a serine residue in the enzyme's active site, effectively preventing PS hydrolysis. This inhibition is characterized by an IC50 value of approximately 90 nM for human ABHD16A and 520 nM for mouse ABHD16A, indicating its higher efficacy in human systems compared to murine models .
Biological Implications
The biological activity of this compound has significant implications in various fields:
- Cancer Research : Elevated levels of lyso-PS have been associated with tumor growth and metastasis. By inhibiting ABHD16A, this compound reduces lyso-PS levels, potentially exerting anti-cancer effects by impacting cancer cell survival and proliferation .
- Neuroimmunological Processes : Lyso-PSs play a role in regulating immune responses and neuroinflammation. The modulation of these lipids through this compound can provide insights into neurodegenerative diseases and immune disorders .
Research Findings
Numerous studies have explored the biological activity of this compound, focusing on its effects on cell lines and animal models. Below are key findings from recent research:
- Inhibition Studies : In vitro experiments demonstrated that this compound effectively inhibited ABHD16A activity in various cancer cell lines, including COLO205, K562, and MCF7. Treatment with this compound resulted in significant decreases in secreted lyso-PSs compared to control groups .
- Cellular Effects : The reduction of lyso-PS levels through this compound treatment altered signaling pathways associated with inflammation and apoptosis, suggesting potential therapeutic applications in diseases characterized by dysregulated lipid metabolism .
Comparative Analysis with Other Compounds
This compound has been compared with other inhibitors that target similar pathways. The following table summarizes some relevant compounds along with their respective IC50 values against ABHD16A:
Compound | IC50 (Human ABHD16A) | IC50 (Mouse ABHD16A) |
---|---|---|
This compound | 90 nM | 520 nM |
KC02 | >10 µM | >10 µM |
KC02 serves as an inactive control probe, showing significantly lower inhibition potency against ABHD16A compared to this compound .
Case Studies
- Impact on Cancer Cell Lines : A study involving COLO205 cells treated with this compound revealed a marked decrease in lyso-PS secretion after 4 hours of treatment. This change correlated with reduced cell viability, highlighting the potential of this compound as an anti-cancer agent .
- Neuroinflammation Models : In models simulating neuroinflammatory conditions, this compound treatment led to decreased levels of lyso-PS, suggesting its role in modulating immune responses within the central nervous system .
Eigenschaften
IUPAC Name |
(6Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBAPPWVJEOMC-MNDPQUGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC1/C(=C/CCCCC(=O)N)/C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.